Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.: 921067-64-3
Cat. No.: VC7533845
Molecular Formula: C24H22N2O5S
Molecular Weight: 450.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921067-64-3 |
|---|---|
| Molecular Formula | C24H22N2O5S |
| Molecular Weight | 450.51 |
| IUPAC Name | methyl 6-acetyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C24H22N2O5S/c1-15(27)26-12-11-19-20(14-26)32-23(21(19)24(29)30-2)25-22(28)16-7-6-10-18(13-16)31-17-8-4-3-5-9-17/h3-10,13H,11-12,14H2,1-2H3,(H,25,28) |
| Standard InChI Key | YJZWPQCDLQIQMZ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Introduction
Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry and drug development. This compound features a thieno[2,3-c]pyridine core, which is known for its biological activity, and includes functional groups such as acetyl and phenoxybenzamido, enhancing its potential as a pharmaceutical agent.
Synthesis Methods
The synthesis of Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves several key steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the formation of intermediates, followed by purification and characterization using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophilic substitution reagents such as sodium hydroxide (NaOH).
Biological Activity and Potential Applications
Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has potential applications in medicinal chemistry due to its unique structural features and biological activity. Studies on similar compounds suggest that modifications in substituents can significantly impact their biological efficacy and selectivity for targets.
| Potential Application | Description |
|---|---|
| Drug Development | Potential as a pharmaceutical agent due to its biological activity |
| Therapeutic Strategies | May interact with specific biological targets such as enzymes or receptors |
| Medicinal Chemistry | Used in research to study interactions with biological targets |
Research Findings and Future Directions
Research into this compound highlights its importance in advancing medicinal chemistry and therapeutic strategies. Further studies are needed to fully explore its pharmacological properties and potential therapeutic applications. The compound's ability to interact with specific molecular targets makes it a valuable candidate for drug discovery and development.
Comparison with Similar Compounds
Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is structurally similar to other thieno[2,3-c]pyridine derivatives, which also exhibit diverse biological activities. The specific arrangement of its functional groups and its ability to interact with biological targets uniquely make it a valuable candidate for further research.
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